m-PEG10-azide

Overview

Description

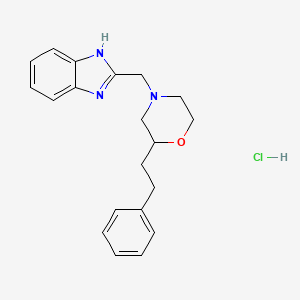

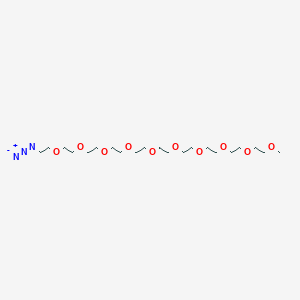

m-PEG10-azide is a polyethylene glycol-based compound that features an azide functional group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . The presence of the azide group allows for versatile chemical modifications, making this compound a valuable tool in various scientific and industrial applications.

Mechanism of Action

Target of Action

The primary target of m-PEG10-azide is the paternally expressed gene 10 (PEG10) . PEG10 is an oncogene implicated in the proliferation, apoptosis, and metastasis of tumors . It has been found to be positively expressed in a variety of cancers .

Mode of Action

this compound is a polyethylene glycol (PEG)-based PROTAC linker . It is reactive with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Biochemical Pathways

this compound affects the biochemical pathways associated with PEG10. High PEG10 expression has been found to suppress p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1, augmenting CDK4/6 inhibitor resistance . PEG10 siRNA combined with palbociclib suppressed cell cycle progression and EMT via activating p21 and SIAH1, respectively .

Pharmacokinetics

this compound is a water-soluble click chemistry linker . This property may impact its absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on PEG10. Overexpression of PEG10 has been associated with resistance to CDK4/6 inhibitors and enhanced epithelial–mesenchymal transition (EMT) . On the contrary, targeting PEG10 with siRNA or antisense oligonucleotides (ASOs) combined with palbociclib synergistically inhibited the proliferation of palbociclib-resistant cells and suppressed EMT .

Action Environment

The action of this compound can be influenced by environmental factors. As a water-soluble compound , its stability, efficacy, and action may be affected by the pH and other characteristics of the biological environment.

Biochemical Analysis

Biochemical Properties

m-PEG10-azide plays a crucial role in the synthesis of PROTACs . It interacts with various enzymes, proteins, and other biomolecules through its Azide group. The nature of these interactions is primarily through the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) .

Cellular Effects

The effects of this compound on cells and cellular processes are largely determined by the specific PROTACs it helps synthesize . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in the synthesis of PROTACs . It can bind to biomolecules through the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc), leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are dependent on the specific PROTACs it helps synthesize . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be specific to the individual PROTAC .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models, depending on the specific PROTACs it helps synthesize . Threshold effects, as well as any toxic or adverse effects at high doses, would be specific to the individual PROTAC .

Metabolic Pathways

This compound is involved in the metabolic pathways of the specific PROTACs it helps synthesize . It interacts with enzymes or cofactors in these pathways through the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are determined by the specific PROTACs it helps synthesize . It could interact with transporters or binding proteins, and have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are determined by the specific PROTACs it helps synthesize . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG10-azide typically involves the modification of polyethylene glycol (PEG) chains to introduce azide groups at the terminal ends. One common method is the reaction of PEG with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out under mild conditions to prevent the decomposition of the azide group .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and purification systems helps in achieving high yields and purity levels required for commercial applications .

Chemical Reactions Analysis

Types of Reactions

m-PEG10-azide undergoes several types of chemical reactions, including:

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution Reactions: The azide group can act as a nucleophile in nucleophilic substitution reactions, replacing leaving groups such as halides or tosylates.

Common Reagents and Conditions

Copper(I) Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.

Reducing Agents: Such as LiAlH4 or palladium on carbon (Pd/C) for the reduction of azides to amines.

Polar Aprotic Solvents: Such as DMSO or acetonitrile, which are commonly used in substitution reactions involving azides.

Major Products

Triazoles: Formed from click chemistry reactions.

Amines: Resulting from the reduction of azides.

Substituted Compounds: Formed through nucleophilic substitution reactions

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Azido-PEG10-amine: A similar compound with an amine group instead of a hydroxyl group at the terminal end.

Azido-PEG12-NHS ester: Another PEG-based linker with an azide group and an NHS ester, used for bioconjugation and labeling applications.

Uniqueness

m-PEG10-azide is unique due to its specific length of the PEG chain (10 units) and the presence of the azide group, which provides versatility in chemical modifications. Its ability to form stable triazole linkages through click chemistry and its role in the synthesis of PROTACs make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43N3O10/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-23-24-22/h2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJUYQJOYRMNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301190209 | |

| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane, 31-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2112738-12-0 | |

| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane, 31-azido- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2112738-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane, 31-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea](/img/structure/B609158.png)

![N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide](/img/structure/B609165.png)